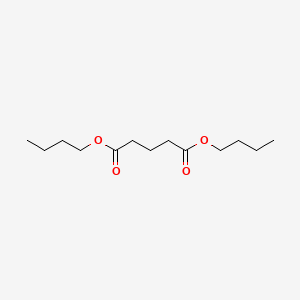

Dibutyl glutarate

Description

Historical Context of Dibasic Ester Research

Research into dibasic esters has been ongoing for several decades, initially driven by the need for alternatives to more volatile and toxic industrial solvents. Historically, mixtures of dimethyl esters of short-chain dicarboxylic acids like adipic acid, glutaric acid, and succinic acid became commercially significant as by-products of adipic acid manufacturing. These mixtures, often referred to simply as "DBE," were recognized for their excellent solvency for a wide range of resins and polymers, leading to their use in applications such as coatings, inks, and industrial cleaning agents.

The impetus for much of the early research was the increasing regulatory scrutiny and environmental health concerns surrounding traditional solvents. This created a demand for high-performance, biodegradable solvents with low flammability and non-corrosive properties, a niche that dibasic esters effectively filled. Their development marked a significant step in the chemical industry's move toward more sustainable practices, providing a foundation for the synthesis and investigation of specific, individual esters like dibutyl glutarate for tailored applications.

Contemporary Research Landscape of this compound

Modern research on this compound and its analogs is heavily focused on green chemistry and the development of high-performance, sustainable materials. A significant area of investigation is its use as a bio-based plasticizer, an alternative to traditional phthalate (B1215562) plasticizers which are facing increasing restrictions due to health and environmental concerns. Studies have explored the synthesis of glutarate esters from renewable feedstocks, such as glutaric acid produced via fermentation, and their subsequent application in polymers like polyvinyl chloride (PVC). Research indicates that the plasticizing effect of dicarboxylic acid esters is influenced by their chemical structure. For instance, studies on dioctyl glutarate (DOG), a related compound, have shown that it imparts physical properties to PVC films that are comparable to those achieved with conventional plasticizers.

Another major research thrust is the application of this compound and other DBEs as green solvents. Their low toxicity, biodegradability, and high boiling points make them suitable for use in formulating polymeric membranes, where they can replace more hazardous solvents. Research in this area has demonstrated that using DBEs in the fabrication of polyvinylidene fluoride (B91410) (PVDF) membranes can lead to materials with superior mechanical performance and high flux, suitable for demanding applications like wastewater decontamination. Furthermore, investigations into the copolymerization of itaconate esters, such as dibutyl itaconate, with (meth)acrylic monomers highlight the challenges and potential solutions for incorporating these bio-based molecules into waterborne polymers, a key area for developing sustainable coatings and adhesives. The reductive deamination of glutamic acid to produce dimethyl glutarate is another example of creating bio-based platform chemicals.

| Research Area | Polymer Matrix | Glutarate Ester Studied | Key Finding | Reference |

|---|---|---|---|---|

| Bio-based Plasticizer | Polyvinyl Chloride (PVC) | Dioctyl Glutarate (DOG) | The physical properties of PVC film plasticized by DOG were comparable to those plasticized by dioctyl adipate (B1204190) (DOA) and dioctyl succinate (B1194679) (DOS). | |

| Green Solvent for Membrane Fabrication | Polyvinylidene Fluoride (PVDF) | Dibasic Esters (DBEs) | Membranes fabricated in DBEs exhibited superior mechanical performance due to a bicontinuous structure. | |

| Phthalate Replacement | Polyvinyl Chloride (PVC) | Dibutoxyethyl Glutarate | The chemical structure of the dicarboxylate plasticizer determines key technological and operational characteristics of the resulting PVC plastics. | |

| Bio-based Monomer Incorporation | (Meth)acrylic Waterborne Polymers | Dibutyl Itaconate (DBI) | A seeded semibatch emulsion polymerization using a redox initiator was designed to overcome challenges of low incorporation and long reaction times for itaconate esters. |

Theoretical Frameworks for this compound Studies

The study of this compound and related ester systems in academic research is supported by a variety of theoretical and computational frameworks. These models are essential for predicting and understanding the thermodynamic and transport properties of pure components and their mixtures, which is crucial for process design and optimization.

Thermodynamic models are frequently used to describe the phase behavior of mixtures containing esters. For vapor-liquid equilibria (VLE), models such as the Non-Random Two-Liquid (NRTL), Wilson, and UNIQUAC models are employed to correlate experimental data and determine binary interaction parameters. For liquid-liquid equilibria (LLE), these same models are applied to understand the miscibility of ester-containing systems, for example, in ternary systems involving water and another solvent. More advanced molecularly-based equations of state, such as the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT), have been shown to provide superior prediction of pressure-volume-temperature (PVT) behavior for ester solvents compared to other models.

In addition to thermodynamic modeling, computational chemistry methods provide molecular-level insights. Density Functional Theory (DFT) is used to calculate properties like heats of formation and to study electronic structures. Classical molecular dynamics (MD) simulations, often using force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), are employed to study the liquid-state structure and to predict thermophysical properties. These simulations provide valuable information on intermolecular forces, molecular conformations, and transport phenomena that govern the macroscopic behavior of these fluids.

| Model/Framework | Abbreviation | Primary Application | Typical Information Derived | Reference |

|---|---|---|---|---|

| Non-Random Two-Liquid Model | NRTL | Phase Equilibria (VLE, LLE) | Binary interaction parameters, activity coefficients | |

| Wilson Model | - | Phase Equilibria (VLE, LLE) | Binary interaction parameters, activity coefficients | |

| Universal Quasi-Chemical Model | UNIQUAC | Phase Equilibria (VLE, LLE) | Binary interaction parameters, activity coefficients | |

| Perturbed-Chain Statistical Associating Fluid Theory | PC-SAFT | PVT Behavior, Density Prediction | Equation of state parameters, density of mixtures | |

| Molecular Dynamics Simulation | MD | Liquid Structure & Thermophysical Properties | Molecular conformations, intermolecular forces, transport properties | |

| Density Functional Theory | DFT | Electronic Structure & Energetics | Heats of formation, molecular orbital energies |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dibutyl pentanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-3-5-10-16-12(14)8-7-9-13(15)17-11-6-4-2/h3-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXDVFNOXYQPIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCCC(=O)OCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216444 | |

| Record name | Dibutyl glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6624-57-3 | |

| Record name | Dibutyl glutarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6624-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl glutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006624573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl glutarate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibutyl glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl glutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYL GLUTARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/256DSJ2IUF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Dibutyl Glutarate

Conventional Esterification Pathways

The traditional method for synthesizing dibutyl glutarate relies on the Fischer-Speier esterification, a well-established reaction in organic chemistry. This approach involves the direct reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

The synthesis of this compound via acid-catalyzed esterification involves the reaction of glutaric acid with n-butanol. This reaction is an equilibrium process, and to drive it towards the formation of the diester, an excess of the alcohol is typically used. The reaction is catalyzed by strong mineral acids, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), which protonate the carbonyl oxygen of the glutaric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of n-butanol.

The mechanism proceeds through a tetrahedral intermediate. Following the nucleophilic addition, a proton transfer occurs, leading to the formation of water as a leaving group. Elimination of water yields the protonated ester, which is then deprotonated to give the final ester product and regenerate the acid catalyst. To maximize the yield, the water produced during the reaction is continuously removed, often through azeotropic distillation using a Dean-Stark apparatus.

To maximize the yield and efficiency of this compound synthesis, several key reaction parameters are optimized. These include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time.

Molar Ratio of Alcohol to Acid: Increasing the molar ratio of n-butanol to glutaric acid shifts the reaction equilibrium towards the product side, increasing the conversion of the acid. Studies on similar esterifications have shown that using a significant excess of alcohol (e.g., a 10-fold excess) can increase the ester yield to over 95%. However, a very large excess can complicate the purification process and increase costs. An optimal ratio is typically determined to balance high conversion with process efficiency.

Catalyst Concentration: The concentration of the acid catalyst influences the reaction rate. A higher catalyst concentration generally leads to a faster reaction. However, excessive amounts can promote side reactions, such as the dehydration of the alcohol to form ethers, and increase corrosion and purification challenges. mdpi.com

Reaction Temperature: The reaction is typically conducted at the reflux temperature of the alcohol or solvent used. Higher temperatures increase the reaction rate but can also lead to the formation of undesired by-products. For instance, in related esterifications, temperatures are often controlled within a specific range (e.g., 90-120°C) to achieve a balance between reaction speed and selectivity.

Reaction Time: The reaction is monitored over time to determine the point at which equilibrium is reached or the maximum yield is achieved. Prolonging the reaction time beyond this point does not typically increase the yield and may lead to product degradation or side reactions.

The interplay of these parameters is crucial for achieving high yields. The following table illustrates how varying these conditions can affect the outcome of the esterification process, based on findings from related dibasic ester syntheses.

Table 1: Influence of Reaction Parameters on Esterification Yield

| Molar Ratio (Alcohol:Acid) | Catalyst Conc. (wt%) | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |

|---|---|---|---|---|

| 2:1 | 1.0 | 100 | 4 | 75 |

| 4:1 | 1.0 | 100 | 4 | 88 |

| 4:1 | 2.0 | 100 | 4 | 92 |

| 4:1 | 2.0 | 120 | 3 | 95 |

| 6:1 | 2.0 | 120 | 3 | 96 |

Acid-Catalyzed Esterification of Glutaric Acid with Butanol

Advanced Catalytic Systems for this compound Synthesis

To overcome the drawbacks of conventional homogeneous catalysts, such as corrosion, difficulty in separation, and waste generation, research has focused on developing advanced catalytic systems, particularly heterogeneous catalysts.

Heterogeneous catalysts offer significant advantages for industrial processes as they are easily separated from the reaction mixture, can be reused, and are generally less corrosive. For dibasic ester production, several types of solid acid catalysts have been investigated:

Ion-Exchange Resins: Macroporous resins like Amberlyst-15 are effective catalysts for esterification. They possess strong acidic sites and are suitable for continuous processes. Their porous structure allows for good contact between reactants and catalytic sites.

Zeolites and Metal Oxides: Materials like zeolites, sulfated zirconia, and other metal oxides (e.g., CaO, MgO) have been explored as solid acid or base catalysts. For example, silica-supported calcium oxide (CaO/SiO₂) has shown increased surface area and improved conversion rates in transesterification reactions.

Supported Liquid Acids: Acids like sulfuric acid can be immobilized on solid supports such as diatomite/TiO₂, combining the high activity of liquid acids with the benefits of a solid catalyst. mdpi.com

The use of these catalysts simplifies product purification and reduces environmental impact, making them a more sustainable option for the production of this compound and other dibasic esters.

The quest for more efficient, selective, and environmentally friendly catalysts continues to drive innovation in the synthesis of esters.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with a high surface area and tunable porosity. A zinc-based MOF, [Zn(glu)(μ-bpe)·2(H₂O)]n, has been shown to act as an efficient and recyclable heterogeneous catalyst for transesterification reactions.

Sulfide Organic Polymers (SOPs): These materials have been reported as a new class of metal-free heterogeneous Lewis acid catalysts. They activate the carboxylic acid through hypervalent sulfur-oxygen interactions, facilitating the nucleophilic attack of the alcohol and leading to high conversion rates in esterification reactions.

Ionic Liquids (ILs): Ionic liquids, particularly Brønsted acidic ILs, have been used as catalysts for esterification. They can offer high yields under relatively mild conditions. Deep eutectic solvents, a related class of compounds, have also been employed for the one-pot synthesis of diacid diesters.

Ziegler-Natta Catalysts: While primarily known for polymerization, derivatives of glutarate diesters have been used as internal electron donors in Ziegler-Natta catalysts, indicating the ongoing development of novel applications and synthetic drivers for these compounds.

These novel catalysts represent a significant step towards more sophisticated and sustainable chemical manufacturing processes.

Heterogeneous Catalysis in Dibasic Ester Production

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this translates to using renewable feedstocks, employing biocatalysts, and minimizing waste through solvent-free processes.

Biocatalysis: Lipases are enzymes that can catalyze esterification reactions under mild conditions, often with high selectivity, which reduces the formation of by-products. Lipases like Candida antarctica lipase (B570770) B (often immobilized as Novozym 435) have been successfully used for the synthesis of various esters, including those of dicarboxylic acids. The enzymatic process typically follows a Ping-Pong Bi-Bi mechanism, where the enzyme forms an acyl-enzyme intermediate that then reacts with the alcohol. This method avoids the harsh conditions and corrosive reagents of traditional acid catalysis.

Renewable Feedstocks: Traditionally, glutaric acid is derived from petrochemical sources. However, significant progress has been made in producing glutaric acid from renewable resources through microbial fermentation. researchgate.net Strains of Corynebacterium glutamicum have been metabolically engineered to produce glutaric acid from glucose in high titers. Using this bio-based glutaric acid as a starting material significantly improves the green credentials of the entire this compound production process.

Solvent-Free Synthesis: Conducting the reaction without a solvent (solvent-free) simplifies the process, reduces waste, and lowers costs. Lipase-catalyzed synthesis of esters is often amenable to solvent-free conditions. For example, the polycondensation of dicarboxylic acids and glycols has been successfully performed in solvent-free systems using lipases. Supported iron oxide nanoparticles have also been demonstrated as effective and recyclable catalysts for the solvent-free esterification of various carboxylic acids.

The following table summarizes the advantages of green chemistry approaches compared to conventional methods.

Table 2: Comparison of Conventional and Green Synthesis Methods

| Parameter | Conventional Method (Acid Catalysis) | Green Method (e.g., Biocatalysis) |

|---|---|---|

| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Enzymes (e.g., Lipase) |

| Reaction Conditions | High temperature, often reflux | Mild temperatures (e.g., 40-80°C) |

| By-products | Potential for ethers, colored impurities | High selectivity, fewer by-products |

| Solvent | Often excess alcohol or other organic solvents | Can be performed solvent-free or in benign media |

| Environmental Impact | Corrosive, generates acidic waste | Biodegradable catalyst, less waste |

| Feedstock Source | Petrochemical-based | Can utilize bio-based glutaric acid |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. The primary benefit of using microwave irradiation is the rapid and efficient heating of the reaction mixture, which leads to a dramatic reduction in reaction times, often from hours to mere minutes. This direct "in-core" heating can also lead to increased reaction yields and the suppression of unwanted side products.

In the context of esterification, microwave assistance has been successfully applied to the synthesis of various esters, demonstrating its potential for the production of this compound from glutaric acid and butanol. The process generally involves charging a microwave reactor vessel with the carboxylic acid, alcohol, and a suitable catalyst. The mixture is then irradiated at a set temperature and power for a short duration. For instance, the synthesis of butyl benzoate (B1203000) from benzoic acid and n-butanol has been achieved in as little as six minutes under microwave irradiation, a significant improvement over the 45 minutes required with conventional heating.

While specific protocols for this compound are not extensively detailed in the literature, analogous microwave-assisted esterifications provide a clear framework. A typical procedure would involve mixing glutaric acid, a molar excess of butanol, and a catalyst, then heating the mixture in a microwave reactor. Optimization of parameters such as temperature, reaction time, and catalyst choice is crucial for maximizing yield. Studies on similar esterifications show that temperatures around 120°C and reaction times of approximately 30 minutes are often effective.

Table 1: Comparison of Microwave-Assisted vs. Conventional Esterification for Analogous Esters This table presents data from similar esterification reactions to illustrate the advantages of microwave-assisted synthesis.

| Ester Product | Reactants | Method | Reaction Time | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Butyl Benzoate | Benzoic Acid + n-Butanol | Microwave | 6 min | - | |

| Butyl Benzoate | Benzoic Acid + n-Butanol | Conventional | 45 min | - | |

| Methyl Benzoate | Benzoic Acid + Methanol (B129727) | Microwave | 30 min | Quantitative | |

| Diethyl Succinate (B1194679) | Succinic Acid + Ethanol (B145695) | Conventional | 2-8 hours | Equilibrium-limited | |

| Glucose Oleate | Oleic Acid + Glucose | Microwave | 0.5 h | 90% |

Biomass-Derived Precursors and Sustainable Synthesis Routes

A key aspect of green chemistry is the utilization of renewable feedstocks. The synthesis of this compound can be made more sustainable by deriving its precursor, glutaric acid, from biomass. Significant progress has been made in the metabolic engineering of microorganisms, particularly Corynebacterium glutamicum, to produce glutaric acid from renewable resources like glucose.

Engineered strains of C. glutamicum can convert glucose into glutaric acid via pathways based on the amino acid L-lysine. Researchers have successfully engineered these bacteria to overproduce L-lysine and then channel it through a synthetic pathway to yield glutarate. This bio-based approach avoids the use of petrochemicals and the harsh reaction conditions associated with traditional chemical syntheses.

Fed-batch fermentation processes have been developed to achieve high titers and yields of glutaric acid. For example, engineered C. glutamicum strains have produced over 90 g/L of glutarate from glucose and molasses-based sugars, with a purity of over 99.9% after purification. Another study achieved a titer of 25 g/L with a volumetric productivity of 0.32 g L⁻¹ h⁻¹. The glutaric acid produced through fermentation can then be esterified with butanol (which can also be bio-derived) to produce a fully sustainable this compound.

Table 2: Performance of Engineered Corynebacterium glutamicum Strains for Glutaric Acid Production This table summarizes the production metrics from different bio-based synthesis studies.

| Strain | Feedstock | Cultivation Mode | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference |

|---|---|---|---|---|---|---|

| C. glutamicum GTA-4 | Glucose, Molasses | Fed-batch | > 90 | 0.70 mol/mol | 1.8 | |

| Engineered C. glutamicum | Glucose | Fed-batch | 25 | 0.17 g/g | 0.32 | |

| C. glutamicum GluA T7 | Glucose | Fed-batch | 22.7 | 0.23 g/g | 0.35 | |

| C. glutamicum GKGA | Glucose | Fermenter | 68.3 (α-ketoglutaric acid) | 0.48 g/g | 1.54 |

Purification and Isolation Techniques in this compound Production

Following the synthesis of this compound, a purification process is necessary to remove unreacted starting materials, catalysts, and byproducts. The specific techniques employed depend on the scale of the production and the nature of the impurities.

A common laboratory and industrial purification method for esters involves a series of washing steps using a separating funnel. The crude reaction mixture is typically washed with an aqueous solution of a weak base, such as sodium hydrogencarbonate, to neutralize and remove any residual acidic catalyst and unreacted glutaric acid. This is followed by washing with water to remove the base and any water-soluble impurities.

After the washing steps, the organic phase containing the this compound is separated. To remove residual water, the product is treated with a drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate. The drying agent is then removed by filtration. For higher purity, vacuum distillation is often employed. This technique separates the this compound from less volatile impurities and any remaining butanol based on differences in boiling points. The product is collected as a purified fraction.

In industrial settings, purification might involve more advanced techniques. For instance, after an initial gravitational separation of phases (like separating glycerol (B35011) in biodiesel production), the ester-rich phase can undergo multiple washing steps, sometimes with CO2-saturated water to neutralize basic catalysts and remove soaps. The final product is then typically dried by stripping with an inert gas like nitrogen at elevated temperatures. For very high purity applications, chromatographic methods could be employed, although this is less common for bulk production.

Table 3: General Purification Protocol for this compound This table outlines a typical sequence of steps for isolating and purifying this compound after synthesis.

| Step | Technique | Purpose | Impurities Removed |

|---|---|---|---|

| 1 | Neutralization Wash | Liquid-liquid extraction with aqueous sodium hydrogencarbonate. | Acid catalyst, unreacted glutaric acid. |

| 2 | Water Wash | Liquid-liquid extraction with water. | Residual base, water-soluble byproducts. |

| 3 | Phase Separation | Gravitational separation in a separating funnel. | Aqueous phase from the organic (ester) phase. |

| 4 | Drying | Treatment with an anhydrous salt (e.g., Na₂SO₄). | Dissolved water from the organic phase. |

| 5 | Filtration | Gravity or vacuum filtration. | Solid drying agent. |

| 6 | Distillation | Vacuum distillation. | Unreacted butanol, other volatile and non-volatile organic impurities. |

Mechanistic Studies of Reactions Involving Dibutyl Glutarate

Reaction Kinetics and Rate Determination in Esterification

The synthesis of dibutyl glutarate typically proceeds via the Fischer esterification of glutaric acid with butanol, a reversible reaction that is commonly catalyzed by acids. Kinetic studies are essential for understanding how reaction rates are influenced by various parameters. Research on similar esterification processes indicates that reaction rates increase with temperature, as observed in the esterification of acetic acid with ethanol (B145695) catalyzed by sulfuric acid researchgate.net. For the heterogeneous esterification of glutaric acid with methanol (B129727) over an acidic cation-exchange resin, the reaction rate also increased with temperature, with equilibrium conversions showing minor dependence on temperature within the studied range . The molar ratio of alcohol to acid is another critical factor; higher ratios generally lead to increased conversion rates researchgate.net. For example, a molar ratio of 10:1 (ethanol:acetic acid) yielded approximately 80% conversion at 60°C researchgate.net.

Intermediates and Transition States in this compound Formation

The formation of this compound via acid-catalyzed esterification involves a well-established mechanism. The process begins with the protonation of the carbonyl oxygen of glutaric acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon libretexts.org. This protonation step is often the rate-determining step, requiring a specific activation energy . The activated carbonyl is then attacked by the nucleophilic oxygen of butanol, forming a tetrahedral intermediate libretexts.org. This intermediate subsequently undergoes proton transfer and elimination of a water molecule to yield the ester. Theoretical studies suggest that an "acylium ion" can be formed as a highly reactive intermediate following protonation, which then reacts with alcohol molecules . Understanding the precise nature of the transition states is key to predicting reaction outcomes, though detailed studies specifically on this compound's transition states are less common than general esterification mechanisms .

Catalytic Reaction Mechanisms

Catalysis plays a pivotal role in accelerating the esterification reaction for this compound synthesis, employing both homogeneous and heterogeneous approaches.

Role of Acid Catalysis in Esterification

Acid catalysis is the predominant method for the esterification of carboxylic acids, including the formation of this compound . Common homogeneous acid catalysts include mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TsOH) . These acids function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol libretexts.org. The mechanism involves the formation of a protonated carbonyl species, followed by nucleophilic addition of the alcohol, leading to a tetrahedral intermediate. This intermediate then undergoes proton transfer and the elimination of water to form the ester product libretexts.org. As esterification is an equilibrium reaction, efficient removal of water is often employed to drive the reaction to completion libretexts.org.

Degradation Mechanisms of this compound in Polymer Systems

While the primary focus is on reactions involving this compound, its function as a plasticizer in polymer matrices necessitates an understanding of its degradation mechanisms within these systems. Over time, exposure to heat, light, or chemical agents can lead to the degradation of plasticizers like this compound, thereby altering the properties of the polymer.

Thermal Decomposition Pathways in Stabilized Polymers

The thermal decomposition of polymers and their additives, including plasticizers, is a complex process. General thermal degradation pathways for polymers involve chain scission, elimination of side groups, and oxidation . For plasticizers such as this compound, degradation can occur through ester hydrolysis or cleavage of the alkyl chains. Although specific detailed studies on the thermal decomposition pathways of this compound within stabilized polymer systems are not extensively detailed in the provided search results, general principles of ester thermal degradation are applicable. Esters can undergo thermal decomposition via mechanisms like beta-scission or unimolecular elimination, often initiated by radical formation at elevated temperatures . Polymer stabilizers are designed to inhibit these degradation pathways by scavenging free radicals or decomposing hydroperoxides . The precise decomposition products and pathways for this compound would be contingent upon the specific polymer matrix, the presence of stabilizers, and the applied thermal conditions. However, typical thermal degradation of esters can yield carboxylic acids, alcohols, and various hydrocarbon fragments, along with carbon oxides in the presence of oxygen .

Compound List:

this compound

Glutaric acid

Butanol

Sulfuric acid

p-Toluenesulfonic acid

Methanol

Amberlyst 35

Acetic acid

Ethanol

Applications of Dibutyl Glutarate in Material Science and Chemical Synthesis

Dibutyl Glutarate as a Plasticizer in Polymer Systems

Plasticizers are additives that increase the flexibility, workability, and durability of a material, most commonly a polymer. This compound serves as an effective plasticizer in several polymer systems.

The addition of a plasticizer like this compound to a polymer matrix alters its mechanical properties. By inserting themselves between the polymer chains, plasticizer molecules reduce the intermolecular forces, leading to increased flexibility and decreased brittleness. This change is often quantified by a decrease in the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

The effectiveness of a plasticizer is related to its ability to create free volume within the polymer structure, allowing for greater movement of the polymer chains. This increased mobility results in a lower Young's modulus, indicating reduced stiffness, and an increase in elongation at break, signifying enhanced flexibility. The specific impact on mechanical properties depends on the concentration of the plasticizer and its compatibility with the polymer.

Table 1: General Influence of Plasticizers on Polymer Mechanical Properties

| Mechanical Property | Influence of Plasticizer |

|---|---|

| Tensile Strength | Generally Decreases |

| Young's Modulus | Decreases |

| Elongation at Break | Increases |

| Hardness | Decreases |

This table provides a generalized overview. The actual effects can vary based on the specific polymer, plasticizer, and their interaction.

For a plasticizer to be effective, it must be compatible with the polymer matrix. Compatibility refers to the ability of the plasticizer to be thoroughly mixed and incorporated into the polymer, forming a stable, homogeneous system. this compound's compatibility is influenced by its chemical structure, polarity, and molecular weight.

Poor compatibility can lead to issues such as phase separation, where the plasticizer "bleeds" or migrates to the surface of the polymer, resulting in a loss of flexibility and potential surface tackiness. this compound, as part of the dibasic ester family, generally exhibits good compatibility with a range of polymers, including polyvinyl chloride (PVC) and other resins. Its compatibility can be assessed through methods like determining the critical dissolution temperature of the polymer in the plasticizer.

Research has explored the compatibility of various dicarboxylate esters with polymers like PVC, indicating that the chemical structure of the ester plays a crucial role in determining the operational characteristics of the resulting plasticized material.

In the coatings and lacquers industry, this compound functions as both a plasticizer and a solvent. As a plasticizer, it imparts flexibility to the dried coating film, preventing it from becoming brittle and cracking over time. This is particularly important for coatings applied to substrates that may experience expansion, contraction, or flexing. The improved flexibility enhances the durability and weather resistance of the coating.

This compound contributes to the formation of a more durable and flexible protective layer in lacquers and varnishes, which boosts the product's resistance to wear and environmental factors.

This compound is utilized as a plasticizer in adhesive formulations to enhance their performance. By increasing the flexibility and workability of the adhesive, it improves its bonding characteristics to various materials. The plasticizer helps to modify the viscoelastic properties of the adhesive, ensuring better contact with the substrate and a more durable bond.

Role in Coatings and Lacquers

This compound as a Solvent in Industrial Formulations

Beyond its role as a plasticizer, this compound is a valuable solvent in numerous industrial applications due to its favorable properties, such as a high boiling point, low volatility, and good solvency power.

In coatings and inks, this compound serves as a high-boiling or "tail" solvent. Its low volatility means it evaporates slowly, which can be advantageous in certain formulations. This slow evaporation rate helps to improve the flow and leveling of the coating, ensuring a smooth and even finish. In printing inks, it aids in the dispersion of pigments and improves the ink's flow and drying characteristics.

The strong solvency of this compound allows it to dissolve a wide range of resins and binders used in coatings and inks. This property is essential for creating stable and effective formulations.

Table 2: Properties of this compound Relevant to its Solvent Applications

| Property | Value |

|---|---|

| Boiling Point | 287.7°C at 760 mmHg |

| Flash Point | 129.2°C |

| Vapor Pressure | 0.00244 mmHg at 25°C |

Source:

Application in Cleaning Products

Glutarate esters, including this compound, are part of a class of chemicals known as dibasic esters. These are recognized for their strong solvency, low volatility, and favorable environmental profiles. While dimethyl glutarate is specifically noted as a low-toxicity ingredient recognized by the U.S. Environmental Protection Agency (EPA) as a safer chemical alternative, the properties of glutarate esters in general make them suitable for a variety of cleaning applications. These applications include industrial hand cleaners, general-purpose cleaners, and removers for tough substances like paint and resins. The low vapor pressure of these esters is a significant advantage, as it can help formulations comply with regulations on Volatile Organic Compounds (VOCs).

Table 1: Properties and Roles of Glutarate Esters in Cleaning Formulations

| Property | Role/Advantage in Cleaning Products | Relevant Compound(s) |

| Strong Solvency | Effective at dissolving and removing dirt, grease, and stains. | This compound, Dibasic Esters |

| Low Volatility | Reduces VOC content in formulations, enhancing product safety and regulatory compliance. | Dimethyl Glutarate |

| Low Toxicity | Offers a safer alternative to more hazardous solvents. | Dimethyl Glutarate |

| High Efficacy | Used in industrial cleaners, paint removers, and general-purpose cleaning agents. | Dimethyl Glutarate, Dibasic Esters |

This compound as a Chemical Intermediate

A chemical intermediate is a substance that is manufactured for and consumed in a chemical process, transforming it into another substance. This compound functions as a valuable intermediate in organic synthesis, particularly for producing polymers and specialty chemicals.

In the field of polymer chemistry, a precursor is a compound that participates in a chemical reaction that produces a polymer. This compound, and glutarate esters in general, serve as monomers or co-monomers in polycondensation reactions. These reactions lead to the formation of polymers such as polyesters and polyamides.

One specific example is the polymerization of this compound with Meta Ureido Aniline. This reaction creates a stable, high-performance polymeric material that can be used in advanced coatings or specialized drug delivery systems. The glutaric acid component, from which this compound is derived, is considered an important monomer for the production of commercial polymers.

As a chemical building block, this compound provides a fundamental carbon structure that can be modified to synthesize more complex, high-value molecules known as specialty chemicals. These chemicals are designed for specific functions and are used across various industries, including pharmaceuticals.

Glutarate compounds are used as building blocks in the synthesis of drug molecules and active pharmaceutical ingredients (APIs). The ester functional groups in this compound can be chemically altered to introduce new functionalities, making it a versatile platform for creating novel compounds. This adaptability is crucial in fields like medicinal chemistry, where precise molecular architectures are required.

Precursor in Polymer Synthesis

Advanced Material Applications

The inherent properties of this compound, particularly its derivation from glutaric acid, make it relevant to the development of advanced materials, including biodegradable polymers.

There is a significant and growing demand for biodegradable polymers to address environmental concerns related to plastic pollution. Glutarate-based polymers are promising candidates in this area due to the inherent biodegradability and lower toxicity of the glutarate structure.

Glutaric acid, the precursor to this compound, is an attractive bio-based building block for creating sustainable materials. For example, glutaric acid produced through biotechnological fermentation can be used to synthesize bionylon-6,5, a polyamide with a reduced environmental footprint compared to its petroleum-based counterparts. The development of bio-based succinate (B1194679) polymers, which are chemically similar to glutarates, further highlights the industry's move toward creating biodegradable polyesters from dicarboxylic acids. The potential to produce glutaric acid and its esters from renewable resources positions them as key components in the future of sustainable and biodegradable plastics.

Table 2: this compound in Chemical Synthesis and Material Development

| Application Area | Specific Role | Resulting Product/Material |

| Polymer Synthesis | Precursor/Monomer | Polyesters, Polyamides, High-performance coatings. |

| Specialty Chemicals | Building Block | Drug molecules, Active Pharmaceutical Ingredients (APIs). |

| Biodegradable Materials | Building Block for Bio-polymers | Bionylon-6,5 and other biodegradable plastics. |

Flame retardants are chemical additives used in plastics, textiles, and coatings to inhibit, suppress, or delay the production of flames and prevent the spread of fire. These systems often rely on compounds containing phosphorus, bromine, or nitrogen.

A review of available scientific and patent literature does not indicate that this compound is a common component or additive in flame retardant systems. While a patent for a method to synthesize a magnesium hydroxide (B78521) flame retardant mentions the use of a "sulfonated glutarate modifier" to improve flame retardancy, this refers to a modified derivative, not this compound itself. Another patent document lists "methylene-2-dibutyl glutarate" in a list of potential polar comonomers for a polymer composition, which also includes a flame retardant, but does not state that the glutarate itself provides this function. Therefore, based on the available data, direct integration of this compound into flame retardant systems is not a documented application.

Role in Lubricant Formulations

This compound, an ester of glutaric acid and butanol, serves multiple functions in the formulation of modern lubricants. As a member of the dicarboxylic acid ester family, it falls under the American Petroleum Institute (API) Group V category of base stocks, which includes all stocks not covered by Groups I-IV. Its chemical structure imparts a range of desirable properties, allowing it to be used as a synthetic base oil, a co-solvent, and a performance-enhancing additive in various lubricant applications.

The utility of dicarboxylic acid esters like this compound stems from their polarity, which provides a strong affinity for metal surfaces, leading to good lubricity. Compared to conventional mineral oils, synthetic esters generally offer superior performance, particularly under severe operating conditions. These advantages include higher viscosity indexes, improved low-temperature flowability, higher flash points, lower volatility, and enhanced thermal and oxidative stability.

In lubricant formulations, this compound can act as a primary base stock or be blended with other base oils (such as polyalphaolefins or mineral oils) to improve the final product's properties. Its solvent characteristics also make it effective in solubilizing additives, ensuring a stable and homogeneous formulation. The growing demand for environmentally acceptable lubricants has also increased interest in esters like this compound, which can be designed to be biodegradable.

Detailed research into dicarboxylate esters provides insight into the performance characteristics that glutarate esters contribute to lubricant formulations. A study on various di(2-butyloctyl) dicarboxylate esters, synthesized from dicarboxylic acids including glutaric acid, demonstrated their potential as high-performance biolubricant base oils. The findings indicated excellent low-temperature properties, with pour points below -70°C. Furthermore, the study revealed good lubrication capabilities, evidenced by low friction coefficients. The oxidative stability, flash point, and viscosity index of these esters were found to increase with their molecular weight.

Research Findings on a Representative Glutarate Ester Lubricant

The table below presents key performance data for a lubricant base oil synthesized from glutaric acid and a branched alcohol (2-butyl-1-octanol), illustrating the typical properties of glutarate esters in lubricant applications.

| Property | Value | Unit |

| Viscosity Index | 145 | - |

| Pour Point | < -70 | °C |

| Flash Point | 231 | °C |

| Oxidative Stability (RPVOT) | 26 | min |

| Coefficient of Friction (40 °C) | 0.34 | - |

| Coefficient of Friction (100 °C) | 0.28 | - |

| ISO Viscosity Grade | VG 32 | - |

| Data sourced from a study on di(2-butyloctyl) dicarboxylate esters. |

These findings underscore the effectiveness of glutarate esters in creating lubricants that can perform reliably across a wide temperature range and offer good frictional characteristics, making them suitable for demanding industrial applications such as hydraulic fluids, gear oils, and transmission fluids.

Environmental Science and Dibutyl Glutarate

Environmental Release and Distribution Pathways

Dibutyl glutarate can enter the environment through various release pathways associated with its production, formulation, and use in industrial and consumer products. These pathways include emissions from manufacturing facilities, accidental spills, and the leaching from finished products such as plastics, adhesives, lacquers, and varnishes . Due to its properties as a solvent and plasticizer, it may be present in industrial wastewater discharges. Furthermore, its use in coatings, inks, and cleaning products suggests potential release into aquatic systems and soil through runoff and disposal .

The distribution of this compound in the environment is influenced by its physical and chemical properties, such as its vapor pressure, water solubility, and partitioning behavior. While specific data for this compound's environmental partitioning is limited in the provided search results, studies on similar phthalate (B1215562) esters, like dibutyl phthalate (DBP), indicate that these compounds tend to adsorb to organic matter in soils and sediments due to their moderate affinity for organic phases . However, partitioning to groundwater is also possible, albeit limited by water solubility .

Biodegradation Studies of this compound

The biodegradability of this compound is a critical factor in assessing its environmental persistence. Studies often employ standard OECD guidelines to evaluate this.

Aerobic Biodegradation in Aqueous Environments

This compound is expected to undergo biodegradation in aerobic aqueous environments. The OECD 301B (CO2 Evolution Test) is a standard method for determining the ready biodegradability of organic chemicals in such conditions . This test measures the CO2 produced during microbial degradation over 28 days, with a pass level typically requiring at least 60% of theoretical CO2 evolution within a 10-day window . While specific results for this compound from OECD 301B are not explicitly detailed in the provided snippets, the general understanding of ester compounds suggests potential for biodegradation. For instance, dibutyl phthalate, a structurally related compound, is known to undergo rapid aerobic biodegradation .

Biodegradation in Soil and Sediment Compartments

Information regarding the biodegradation of this compound specifically in soil and sediment compartments is less detailed in the provided search results. However, studies on similar compounds suggest that while biodegradation can occur, persistence might be longer in these matrices compared to aquatic environments, particularly under low-oxygen conditions . The presence of esterase activity is noted as a probable pathway for degradation, similar to dibutyl phthalate .

Microbial Metabolism and Biotransformation Pathways

The microbial metabolism of this compound likely involves esterase activity, leading to hydrolysis of the ester bonds. This process would yield glutaric acid and butanol. Similar to dibutyl phthalate, the degradation pathway may involve β-oxidation and de-esterification steps, producing metabolites such as butanol and monoesters, which are then further metabolized . Glutaric acid itself can enter central metabolic pathways.

Environmental Persistence and Mobility Assessment

Assessing the environmental persistence and mobility of this compound involves evaluating its degradation rates and its tendency to move through environmental compartments.

Persistence is generally linked to biodegradation rates. Compounds that are readily biodegradable are considered to have low persistence. For dibutyl phthalate, rapid aerobic biodegradation is reported, with an estimated atmospheric half-life of 1.15 days . While specific half-life data for this compound in various environmental compartments is not directly provided, its ester structure suggests it may not be highly persistent under favorable aerobic conditions.

Mobility in soil is often predicted using the soil adsorption coefficient (Koc). A low Koc value indicates high mobility, suggesting a greater potential for leaching into groundwater or transport via surface runoff . While specific Koc values for this compound are not found in the provided text, related compounds like dibutyl phthalate have reported log Koc values between 3.14 and 3.94, indicating moderate adsorption to soil organic matter . This suggests that this compound might exhibit moderate mobility in soil. The Henry's Law constant, which describes partitioning between air and water, is also a factor in mobility, but specific values for this compound were not found.

Bioaccumulation Potential in Aquatic Systems

The potential for a chemical to bioaccumulate in aquatic organisms is typically assessed using the bioconcentration factor (BCF) and the octanol-water partition coefficient (log Kow) chemsafetypro.com. A high log Kow value generally indicates a greater potential for bioaccumulation in fatty tissues chemsafetypro.com.

While specific BCF values for this compound were not found in the provided search results, its log Kow value is reported as -1.09 ± 0.16 . A log Kow value below 3 is generally considered to indicate a low potential for bioaccumulation . Therefore, based on this log Kow value, this compound is not expected to significantly bioaccumulate in aquatic systems.

Compound List

Remediation Strategies for Dibutyl Phthalate in Environmental Matrices

Dibutyl phthalate (DBP) is a widely utilized plasticizer that has been identified as a priority pollutant due to its environmental persistence and potential endocrine-disrupting properties . Its presence in various environmental compartments necessitates the development and application of effective remediation strategies. Research has explored several approaches, including biodegradation, adsorption, advanced oxidation processes (AOPs), and phytoremediation, to mitigate DBP contamination in environmental matrices.

Biodegradation

Microbial degradation presents an environmentally friendly and cost-effective method for removing DBP from contaminated ecosystems. Specific microbial strains have demonstrated significant capabilities in breaking down DBP. For instance, Acinetobacter baumannii DP-2 has shown high efficiency, achieving over 90% DBP degradation at initial concentrations ranging from 5 to 50 mg/L, with a maximum degradation rate of 98.89% observed at 10 mg/L within five days . Another study highlighted the role of Gordonia sp. strain QH-11 in accelerating DBP degradation in agricultural soil, thereby reducing its accumulation in plants and mitigating associated health risks . These findings underscore the potential of targeted microbial interventions for DBP bioremediation.

Table 1: Biodegradation Efficiency of Dibutyl Phthalate by Microbial Strains

| Microbial Strain | Optimal Conditions | Degradation Rate (%) | Timeframe | Reference |

| Acinetobacter baumannii DP-2 | 10 mg/L initial DBP concentration | 98.89 | 5 days | |

| Acinetobacter baumannii DP-2 | 5-50 mg/L initial DBP concentration | >90 | 5 days | |

| Gordonia sp. QH-11 | Inoculation in simulated agricultural ecosystem | Accelerated DBP degradation | N/A |

Adsorption

Adsorption using activated carbon (AC) is a well-established technique for removing DBP from aqueous solutions. Various types of activated carbon, often derived from agricultural by-products, have been investigated for their efficacy. Activated carbon developed from phoenix leaves (PLAC) demonstrated a maximum DBP removal rate of 97.36% at pH 13, with an adsorption capacity of 48.68 mg/g. The Langmuir monolayer sorption capacity for PLAC was reported as 133.33 mg/g . Similarly, activated carbon derived from Albizia julibrissin pods (GLAC) showed a Langmuir monolayer sorption capacity of 129.87 mg/g for DBP . The effectiveness of AC in DBP removal is attributed to its porous structure and large surface area, which facilitate the adsorption of DBP molecules .

Table 2: Adsorption Capacity of Activated Carbon for Dibutyl Phthalate

| Adsorbent Material | Adsorption Capacity (mg/g) | Optimal pH | Removal Rate (%) | Isotherm Model | Reference |

| Phoenix Leaves Activated Carbon (PLAC) | 48.68 | 13 | 97.36 | Freundlich | |

| Phoenix Leaves Activated Carbon (PLAC) | 133.33 (Langmuir) | N/A | N/A | Langmuir | |

| Albizia julibrissin pods Activated Carbon (GLAC) | 129.87 (Langmuir) | N/A | N/A | Langmuir |

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are employed to degrade recalcitrant organic pollutants through the generation of highly reactive species, primarily hydroxyl radicals (•OH) . While direct studies detailing DBP removal using AOPs were not extensively covered in the provided snippets, AOPs such as UV photolysis and hydrogen peroxide (H₂O₂) oxidation are recognized for their potential in treating a broad spectrum of emerging contaminants. UV photolysis has shown high removal rates for various compounds, exceeding 86% for some at high doses (31,000 J/m²). However, H₂O₂ alone was found to be less effective for persistent compounds, achieving only 4-55% removal . The application of AOPs, often in combination with other methods like adsorption, is considered a promising avenue for comprehensive contaminant removal .

Phytoremediation

Phytoremediation utilizes plants to remove, transfer, or stabilize environmental pollutants . While research in this area frequently focuses on heavy metals, the underlying principles can be extended to organic contaminants, where plants can absorb, accumulate, or degrade organic compounds present in soil or water . Although specific studies detailing the phytoremediation of DBP were not found within the provided search results, the general application of phytoremediation for organic pollutants suggests its potential as a complementary remediation strategy. Further research would be required to identify specific plant species and optimize conditions for effective DBP phytoremediation.

Advanced Analytical Techniques for Dibutyl Glutarate Characterization

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for separating dibutyl glutarate from complex mixtures, allowing for its subsequent detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely employed for the analysis of volatile and semi-volatile organic compounds like this compound. GC separates components of a mixture based on their boiling points and affinity for the stationary phase, while MS provides structural information and mass-to-charge ratio (m/z) data for identification and quantification.

In the analysis of this compound, GC-MS can effectively separate it from other esters or impurities. Upon ionization, typically via Electron Ionization (EI), this compound undergoes fragmentation, producing a characteristic mass spectrum. This spectrum serves as a unique fingerprint for identification. Common fragmentation pathways for this compound involve the cleavage of ester bonds and loss of butyl groups. For instance, the molecular ion (M⁺) might be observed, along with significant fragment ions corresponding to the loss of butoxy groups or cleavage within the butyl chains. Research has demonstrated the utility of GC-MS for determining plasticizers, including phthalates structurally related to this compound, in various matrices . The technique is also applied to analyze decomposition products in material analysis .

Table 1: Representative GC-MS Data for this compound (Hypothetical)

| Parameter | Value | Notes |

| Retention Time (min) | 15.5 - 16.5 | Dependent on GC column and temperature program |

| Molecular Ion (M⁺) | m/z 230 | Typically observed with EI, though may be weak. |

| Key Fragment Ions | m/z 173 (Loss of OCH₂CH₂CH₂CH₃) | Loss of a butoxy group. |

| m/z 117 (Loss of two OCH₂CH₂CH₂CH₃) | Cleavage of both ester groups. | |

| m/z 57 (Butyl cation) | Fragment from the butyl chain. | |

| Application | Purity assessment, quantification in samples | Identification of trace amounts, analysis of degradation products. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique, particularly suitable for less volatile or thermally labile compounds, and for complex biological or environmental samples. It combines the separation power of liquid chromatography (LC) with the high sensitivity and specificity of tandem mass spectrometry.

LC-MS/MS is employed for the quantitative analysis of this compound, especially when dealing with matrices where GC might be problematic or when higher sensitivity is required. In LC-MS/MS, the separation is typically achieved using reversed-phase liquid chromatography. The eluent from the LC column is then introduced into the mass spectrometer, where it is ionized (e.g., via Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) and fragmented. Tandem mass spectrometry (MS/MS) involves selecting a precursor ion (e.g., the protonated molecule [M+H]⁺) and fragmenting it in a collision cell to produce characteristic product ions. This process, often performed in Multiple Reaction Monitoring (MRM) mode, allows for highly selective and sensitive detection of this compound. Studies have utilized LC-MS/MS for the analysis of related phthalates in biological samples and for general compound analysis in complex matrices .

Table 2: Representative LC-MS/MS Parameters for this compound (Hypothetical)

| Parameter | Value | Notes |

| LC Column | C18 Reversed-Phase | Standard for ester analysis. |

| Mobile Phase | Acetonitrile/Water gradient with buffer | e.g., 0.1% Formic Acid or Ammonium Acetate |

| Ionization Mode | Positive (ESI+) | Common for esters. |

| Precursor Ion | m/z 231 ([M+H]⁺) | Protonated molecule. |

| Product Ions (MRM) | m/z 173, m/z 117 | Characteristic fragments from ester cleavage. |

| Limit of Quantification | Sub-µg/mL | Highly dependent on instrument and method optimization. |

| Application | Quantification in biological/food samples | High sensitivity and selectivity for trace analysis. |

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a specialized technique used to analyze materials that are not directly amenable to conventional GC-MS, such as polymers or solid matrices. In this method, the sample is rapidly heated to high temperatures (pyrolyzed), breaking down into smaller, volatile fragments. These fragments are then analyzed by GC-MS.

For this compound, Py-GC/MS can be used to identify its presence and decomposition products within materials. When this compound, perhaps incorporated as a plasticizer in a polymer, is subjected to pyrolysis, it will break down into characteristic fragments. These fragments can include butanol, glutaric acid derivatives, and various butyl-containing species. By analyzing the pyrogram (the GC-MS chromatogram of pyrolysis products), researchers can infer the presence and role of this compound in the original material. This technique is particularly useful for material characterization and failure analysis . For example, studies on related plasticizers have shown that pyrolysis can yield characteristic fragments like butene and butanol from butyl ester components .

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound, complementing chromatographic analyses.

Infrared (IR) spectroscopy is a non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavelengths. Each functional group vibrates at characteristic frequencies, producing unique absorption bands in the IR spectrum.

For this compound, IR spectroscopy is highly effective for confirming the presence of key functional groups. The most prominent absorption band is typically observed for the ester carbonyl (C=O) stretching vibration, usually found in the range of 1730-1750 cm⁻¹ . Additionally, strong absorption bands associated with the ester C-O stretching vibrations are expected in the 1150-1250 cm⁻¹ region. The aliphatic C-H stretching vibrations from the butyl chains will appear in the 2850-2960 cm⁻¹ range . By comparing the obtained spectrum to reference spectra or known characteristic bands, the presence of this compound can be confirmed, especially when analyzing its role as a plasticizer in polymer matrices .

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| Ester C=O Stretch | 1730-1750 | Strong | Primary indicator of the ester functionality. |

| Ester C-O Stretch | 1150-1250 | Strong | Confirms the ester linkage. |

| Aliphatic C-H Stretch | 2850-2960 | Medium | From the butyl chains. |

| Aliphatic C-H Bend | 1350-1470 | Medium | Various bending modes within the butyl groups. |

| C-C Stretch (Aliphatic) | 800-1300 | Variable | Can be complex and overlap with other vibrations. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. It provides detailed information about the connectivity of atoms, the chemical environment of nuclei (¹H, ¹³C), and their spatial relationships.

For this compound, both ¹H NMR and ¹³C NMR spectroscopy are crucial for complete structural elucidation and purity assessment.

¹H NMR Spectroscopy: This technique reveals the different types of protons in the molecule. This compound exhibits distinct signals for the protons in the butyl chains and the methylene (B1212753) groups adjacent to the ester carbonyls. Typically, one would expect to see:

A triplet around 0.9 ppm for the terminal methyl group (CH₃) of the butyl chains.

A sextet (or multiplet) around 1.3-1.7 ppm for the CH₂ groups within the butyl chains.

A triplet around 4.1-4.2 ppm for the methylene protons (OCH₂) directly attached to the ester oxygen.

Signals for the methylene groups of the glutarate backbone (-OOC-CH₂-CH₂-CH₂-COO-) would appear in the range of 2.3-2.6 ppm. The integration of these signals provides the relative number of protons in each environment, confirming the expected structure.

¹³C NMR Spectroscopy: This technique provides information about the carbon backbone. Key signals for this compound include:

The ester carbonyl carbons (C=O) typically resonate around 170-175 ppm.

The carbons directly attached to the ester oxygen (OCH₂) appear in the range of 60-70 ppm.

The methylene carbons of the glutarate backbone (-CH₂-) would resonate in the aliphatic region, approximately 25-35 ppm.

The terminal methyl carbons (CH₃) of the butyl chains would be observed around 13-14 ppm.

NMR data, when combined with other techniques, provides unambiguous confirmation of the structure and can detect subtle impurities or structural variations beilstein-journals.org.

Table 4: Representative ¹H NMR Chemical Shifts for this compound (CDCl₃)

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Terminal Methyl (CH₃) | ~0.9 | t | 6H | From the two butyl groups |

| Inner Methylene (CH₂ - butyl chain) | ~1.3-1.7 | m | 8H | From the two butyl groups |

| Methylene adjacent to ester oxygen (O-CH₂) | ~4.1-4.2 | t | 4H | From the two butyl groups |

| Glutarate Backbone CH₂ (α to carbonyl) | ~2.3-2.6 | m | 4H | -COO-CH₂-CH₂-CH₂-COO- |

| Glutarate Backbone CH₂ (β to carbonyl) | ~2.3-2.6 | m | 2H | -COO-CH₂-CH₂-CH₂-COO- |

Table 5: Representative ¹³C NMR Chemical Shifts for this compound (CDCl₃)

| Carbon Type | Chemical Shift (δ, ppm) | Assignment |

| Ester Carbonyl (C=O) | ~170-175 | |

| Methylene adjacent to ester oxygen (O-CH₂) | ~60-70 | From the two butyl groups |

| Glutarate Backbone CH₂ (α to carbonyl) | ~30-35 | -COO-CH₂-CH₂-CH₂-COO- |

| Glutarate Backbone CH₂ (β to carbonyl) | ~25-30 | -COO-CH₂-CH₂-CH₂-COO- |

| Inner Methylene (CH₂ - butyl chain) | ~18-20 | From the two butyl groups |

| Terminal Methyl (CH₃) | ~13-14 | From the two butyl groups |

Compound List:

this compound

Glutaric acid

n-Butanol

Dibutyl phthalate (B1215562) (DBP)

Dibutyl adipate (B1204190) (DBA)

Dimethyl glutarate

Dibutyltin dichloride (DBT)

Dibutyl phosphate (B84403) (DBP)

Dibutoxyethyl glutarate

Computational Chemistry Approaches for Dibutyl Glutarate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about electron distribution, which governs a molecule's structure, stability, and chemical reactivity.

Density Functional Theory (DFT) has become a versatile and popular computational method in chemistry for investigating the electronic structure of molecules. It is widely used to predict a variety of molecular properties, including geometries, thermodynamic data, charge distributions, and spectroscopic parameters. The core principle of DFT is that the ground-state properties of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more tractable than wavefunction-based methods.

For dibutyl glutarate, DFT calculations can elucidate its three-dimensional structure by optimizing bond lengths and angles to find the lowest energy geometry. Furthermore, DFT is instrumental in studying chemical reactivity. By calculating various electronic descriptors, researchers can predict how and where this compound is likely to react. Key reactivity indices include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and molecular stability.

Another important application is the calculation of the Molecular Electrostatic Potential (MESP), which maps the charge distribution onto the molecule's surface. This map reveals electron-rich (negative potential) and electron-poor (positive potential) regions, identifying likely sites for electrophilic and nucleophilic attack, respectively. Such calculations are foundational for understanding reaction mechanisms at a molecular level.

Table 1: Key Molecular Properties of this compound Investigated by DFT

| Property/Descriptor | Significance |

| Optimized Geometry | Predicts the most stable 3D arrangement of atoms (bond lengths, bond angles, dihedral angles). |

| HOMO/LUMO Energies | Determine the molecule's electron-donating and electron-accepting capabilities, respectively. |

| HOMO-LUMO Gap | Indicates the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MESP) | Visualizes the charge distribution, identifying sites susceptible to electrophilic or nucleophilic attack. |

| Atomic Charges | Quantifies the partial charge on each atom, offering insight into polar bonds and intermolecular interactions. |

| Vibrational Frequencies | Predicts the infrared and Raman spectra, which can be compared with experimental data for structural validation. |

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation about its single bonds. For a flexible molecule like this compound, with its central pentyl chain and two butyl ester groups, a vast number of conformations are possible. These different conformers exist in equilibrium and have different potential energies. The study of these energies and the barriers to rotation between them constitutes the molecule's potential energy landscape (PES).

Computational methods, particularly DFT, are used to perform conformational analyses. The process involves systematically rotating key dihedral angles and calculating the energy of the resulting structure. For this compound, the critical rotations are around the C-C bonds of the glutarate and butyl backbones, as well as the C-O bonds of the ester groups. The lowest energy conformer for short-chain fatty acid methyl esters is typically an "all-trans" or zigzag structure. However, other conformers, such as gauche forms, often lie close in energy to this global minimum. For long-chain flexible ligands, multiple conformations can exist with very similar energies.

Table 2: Conformational Analysis Parameters for this compound

| Parameter | Description | Relevance |

| Dihedral Angles | The angles between four consecutive bonded atoms; key variables in conformational searches. | Defines the specific spatial arrangement of the alkyl chains and ester groups. |

| Potential Energy Surface (PES) | A multidimensional surface representing the energy of the molecule as a function of its geometry. | Visualizes the relative stability of all possible conformers and the pathways between them. |

| Local Minima | Points on the PES where the energy is at a minimum in all directions, corresponding to stable conformers. | Represent the distinct, observable structures the molecule can adopt. |

| Global Minimum | The conformer with the absolute lowest energy on the PES. | Represents the most stable and, typically, most populated conformation at low temperatures. |

| Rotational Energy Barriers | The energy required to rotate from one conformer to another (the energy of the transition state). | Determines the rate of interconversion between different conformers. |

Density Functional Theory (DFT) Applications in Structure and Reactivity

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics excels at describing the properties of single molecules, Molecular Dynamics (MD) simulations are the preferred tool for studying the behavior of large systems and how molecules interact with each other over time. MD uses classical mechanics (Newton's laws of motion) and a "force field" to approximate the forces between atoms, allowing for the simulation of systems containing thousands or millions of atoms.

This compound is used as a plasticizer, a substance added to polymers like polyvinyl chloride (PVC) to increase their flexibility. MD simulations are a powerful tool for investigating the molecular mechanism of plasticization. By building a simulation box containing both PVC chains and this compound molecules, researchers can study how the plasticizer disperses within the polymer matrix and interacts with the polymer chains.

Key analyses in these simulations include the calculation of interaction energy, which quantifies the strength of the attraction between the plasticizer and the polymer. A higher interaction energy generally indicates better compatibility. The radial distribution function (RDF) can be used to determine the probability of finding plasticizer atoms at a certain distance from polymer atoms, revealing specific interactions like hydrogen bonds. MD simulations also allow for the calculation of the plasticizer's diffusion coefficient within the polymer, which relates to its migration rate and long-term performance. These simulations provide microscopic insights that help in designing and selecting effective, low-migration plasticizers.

Table 3: Analysis of this compound-Polymer Interactions via MD Simulations

| MD Parameter | Information Provided | Significance for Plasticization |

| Interaction Energy | The non-bonded energy (van der Waals and electrostatic) between plasticizer and polymer molecules. | A more negative value indicates stronger attraction and better compatibility. |

| Solubility Parameter (δ) | A measure of the cohesive energy density; similar values for plasticizer and polymer suggest good miscibility. | Predicts the thermodynamic compatibility of this compound with the polymer. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Identifies specific intermolecular interactions, such as hydrogen bonding between the ester's oxygen atoms and polymer's hydrogen atoms. |